molecular formula C8H6N2O3S B2678975 5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 2219375-81-0

5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No.: B2678975
CAS No.: 2219375-81-0
M. Wt: 210.21
InChI Key: VUQXJEAXTHRVSR-UHFFFAOYSA-N
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Description

5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a formyl group at position 5, a methyl group at position 6, and a carboxylic acid moiety at position 2. While its exact molecular formula is inconsistently reported in the evidence, its structure suggests a formula approximating C₈H₇N₂O₃S, accounting for the formyl, methyl, and carboxylic acid substituents.

Properties

IUPAC Name

5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-5(3-11)10-2-6(7(12)13)14-8(10)9-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQXJEAXTHRVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(SC2=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219375-81-0
Record name 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves a multi-step process. One common method includes the copper-catalyzed three-component reaction of aminothiazole, benzaldehyde, and ethyl propiolate in the presence of copper(I) and copper(II) triflates . This reaction proceeds through the formation of intermediate azomethines, followed by catalytic alkenylation and 5-exo-dig cyclization to form the imidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: 5-Carboxy-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.

    Reduction: 5-Hydroxymethyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.

    Substitution: Various esters and amides of this compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that compounds derived from this scaffold showed potent inhibition of tubulin assembly, leading to cell cycle arrest in the G2/M phase in HT-29 colon cancer cells. This mechanism is crucial as it suggests potential use as a chemotherapeutic agent targeting microtubule dynamics .
  • Mechanism of Action : The most effective derivatives were found to inhibit the phosphorylation of the Akt oncoprotein kinase, a key player in cancer cell survival and proliferation .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bacterial Inhibition : Several studies have evaluated the antibacterial activity of compounds related to this compound. These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents .
  • Antitubercular Effects : Specific derivatives have been tested for their ability to inhibit Mycobacterium smegmatis, with significant results indicating potential applications in treating tuberculosis .

Case Study 1: Anticancer Compound Development

A comprehensive study synthesized a series of imidazo-thiazole derivatives based on this compound. The evaluation included:

CompoundIC₅₀ (µM)Mechanism
Compound A7.4Tubulin assembly inhibition
Compound B5.0Akt phosphorylation inhibition

These findings highlight the potential for these compounds to serve as lead candidates for further development as anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity:

CompoundMIC (µg/mL)Target Bacteria
Compound C50E. coli
Compound D30Staphylococcus aureus

This data supports the hypothesis that modifications to the imidazo-thiazole structure can enhance antibacterial properties.

Mechanism of Action

The mechanism of action of 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell proliferation pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid (Target) Formyl (5), Methyl (6), Carboxylic Acid (2) ~C₈H₇N₂O₃S ~227.2* Reactive formyl group for condensation; dual methyl and carboxylic acid
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid () Methyl (6), Carboxylic Acid (5) C₇H₆N₂O₂S 182.20 Lacks formyl group; carboxylic acid at position 5 instead of 2
5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid () Bromo (5), Carboxylic Acid (2) C₆H₃BrN₂O₂S 247.07 Bromine enables nucleophilic substitution; no methyl or formyl groups
2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid () Formyl (5), Thioacetic Acid (6) C₈H₆N₂O₃S₂ 242.30 Thioether linkage at position 6; distinct from methyl substitution
Ethyl 6-(methoxymethyl)imidazo[2,1-b]thiazole-5-carboxylate () Methoxymethyl (6), Ester (5) C₁₀H₁₂N₂O₃S 240.28 Ester group at position 5; methoxymethyl enhances lipophilicity

*Calculated based on assumed formula.

Biological Activity

5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b][1,3]thiazole family and is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8H6N2O3S
  • Molecular Weight : 210.21 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

  • Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antitumor properties. For instance, compounds with electron-donating groups have shown improved activity against various cancer types .
  • Antioxidant Properties : The compound has demonstrated free radical scavenging capabilities. It acts as an antioxidant by inhibiting oxidative stress markers in cellular models .
  • Anti-inflammatory Effects : Some studies have reported that derivatives of imidazo[2,1-b][1,3]thiazole exhibit anti-inflammatory properties by modulating inflammatory mediators such as TNF-alpha and IL-6 .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Xanthine Oxidase : Similar thiazole derivatives have been shown to inhibit xanthine oxidase, leading to reduced oxidative stress and improved insulin sensitivity in diabetic models .
  • Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of several imidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines. The results showed that certain modifications led to IC50 values lower than standard chemotherapeutic agents like doxorubicin .

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 0.92Jurkat
Compound B1.98 ± 1.22A-431

Case Study 2: Antioxidant Activity

In a model of oxidative stress induced by streptozotocin in rats, administration of the compound resulted in significant reductions in blood glucose levels and improved oxidative stress markers compared to controls .

Q & A

Q. What are the most efficient synthetic routes for 5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid?

The Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) is a high-yield (90–96%) method for synthesizing imidazo[2,1-b]thiazole derivatives. This approach avoids toxic solvents and simplifies purification. Alternative methods involve refluxing precursors (e.g., 3-formyl-indole-2-carboxylic acid) with acetic acid and sodium acetate, followed by recrystallization .

Q. What pharmacological activities are associated with imidazo[2,1-b]thiazole derivatives?

These compounds exhibit broad bioactivity, including inhibition of 5-lipoxygenase (89%) and EGFR kinase (63%), as well as anti-inflammatory, anticancer, and antimicrobial properties. Structural modifications (e.g., substituent variations) significantly influence potency and selectivity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • TLC and melting point analysis for reaction monitoring and purity assessment .
  • HPLC and UV spectroscopy for impurity profiling and structural validation, as described in pharmacopeial standards .
  • Safety protocols (e.g., handling acetic acid, waste segregation) to mitigate hazards .

Advanced Research Questions

Q. How can solvent-free conditions improve the synthesis of such heterocycles?

Solvent-free methods reduce environmental impact, minimize side reactions, and enhance reaction efficiency. For example, Eaton’s reagent promotes high regioselectivity in Friedel-Crafts acylation without requiring volatile organic solvents .

Q. What strategies address low yields in imidazo[2,1-b]thiazole synthesis?

  • Optimize reflux time (3–5 hours) and catalyst loading (e.g., sodium acetate in acetic acid) to improve cyclization efficiency .
  • Employ computational reaction path searches (e.g., quantum chemical calculations) to identify optimal conditions and reduce trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across studies?

  • Compare assay conditions (e.g., enzyme concentrations, incubation times) that may affect inhibitory activity .
  • Conduct structure-activity relationship (SAR) studies to isolate functional groups responsible for specific bioactivities (e.g., anti-inflammatory vs. antitumor effects) .

Q. What computational methods optimize reaction pathways for novel derivatives?

The ICReDD framework integrates quantum chemical calculations, reaction path searches, and machine learning to predict viable synthetic routes. This approach accelerates the discovery of derivatives with tailored properties .

Q. How to analyze and control impurities during synthesis?

  • Use HPLC-MS to detect and quantify byproducts (e.g., thiadiazole-thiazine isomers) .
  • Implement process control strategies (e.g., in-line monitoring) to maintain purity standards during scale-up .

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, goggles) to avoid exposure to acetic acid and other reagents.
  • Segregate waste (e.g., recrystallization solvents) and collaborate with certified disposal services to comply with environmental regulations .

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